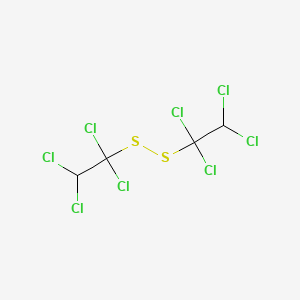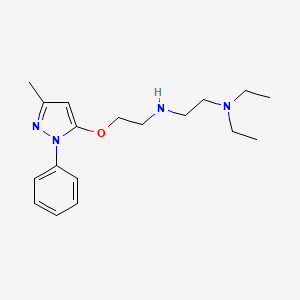
Ethylenediamine, N,N-diethyl-N'-(2-(3-methyl-1-phenyl-5-pyrazolyloxy)ethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethylenediamine, N,N-diethyl-N’-(2-(3-methyl-1-phenyl-5-pyrazolyloxy)ethyl)-: is a complex organic compound characterized by its unique structure, which includes an ethylenediamine backbone substituted with diethyl and pyrazolyloxy groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethylenediamine, N,N-diethyl-N’-(2-(3-methyl-1-phenyl-5-pyrazolyloxy)ethyl)- typically involves multiple steps:
Formation of the Pyrazole Ring: The initial step involves the synthesis of the pyrazole ring, which can be achieved through the reaction of hydrazine with an appropriate β-diketone.
Attachment of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction.
Formation of the Pyrazolyloxy Group: The pyrazole ring is then reacted with an appropriate alkyl halide to form the pyrazolyloxy group.
Formation of the Ethylenediamine Backbone: The ethylenediamine backbone is synthesized separately and then reacted with diethylamine.
Final Coupling Reaction: The final step involves coupling the ethylenediamine backbone with the pyrazolyloxy group under appropriate conditions, such as using a base like sodium hydride in a polar aprotic solvent.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring and the ethylenediamine backbone.
Reduction: Reduction reactions can occur at the phenyl group and the pyrazole ring.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the ethylenediamine backbone.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include alkyl halides and bases like sodium hydride.
Major Products:
Oxidation: Products include oxidized derivatives of the pyrazole ring and ethylenediamine backbone.
Reduction: Products include reduced derivatives of the phenyl group and pyrazole ring.
Substitution: Products include substituted derivatives of the ethylenediamine backbone.
科学的研究の応用
Chemistry:
- Used as a ligand in coordination chemistry to form metal complexes.
- Employed in organic synthesis as a building block for more complex molecules.
Biology:
- Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine:
- Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry:
- Utilized in the development of new materials with specific properties, such as polymers and resins.
作用機序
The mechanism of action of Ethylenediamine, N,N-diethyl-N’-(2-(3-methyl-1-phenyl-5-pyrazolyloxy)ethyl)- involves its interaction with various molecular targets, including enzymes and receptors. The pyrazole ring and ethylenediamine backbone play crucial roles in binding to these targets, leading to modulation of their activity. The compound can inhibit or activate specific pathways, depending on the context and the target involved.
類似化合物との比較
Ethylenediamine, N,N-diethyl-: Similar backbone but lacks the pyrazolyloxy group.
N-Ethylethylenediamine: Similar structure but with an ethyl group instead of the pyrazolyloxy group.
N-(1-Naphthyl)ethylenediamine: Similar backbone but with a naphthyl group instead of the pyrazolyloxy group.
Uniqueness: Ethylenediamine, N,N-diethyl-N’-(2-(3-methyl-1-phenyl-5-pyrazolyloxy)ethyl)- is unique due to the presence of the pyrazolyloxy group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to interact with specific molecular targets, making it a valuable scaffold for drug development and other applications.
特性
CAS番号 |
15083-48-4 |
|---|---|
分子式 |
C18H28N4O |
分子量 |
316.4 g/mol |
IUPAC名 |
N',N'-diethyl-N-[2-(5-methyl-2-phenylpyrazol-3-yl)oxyethyl]ethane-1,2-diamine |
InChI |
InChI=1S/C18H28N4O/c1-4-21(5-2)13-11-19-12-14-23-18-15-16(3)20-22(18)17-9-7-6-8-10-17/h6-10,15,19H,4-5,11-14H2,1-3H3 |
InChIキー |
ULFJNSTZAKKUBC-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CCNCCOC1=CC(=NN1C2=CC=CC=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


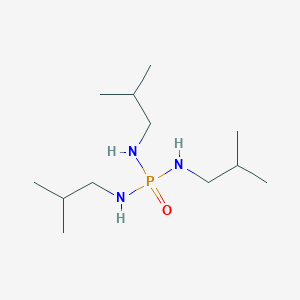

![4,4'-Spirobi[[1]benzopyran]-2,2'(3H,3'H)-dione](/img/structure/B14721217.png)
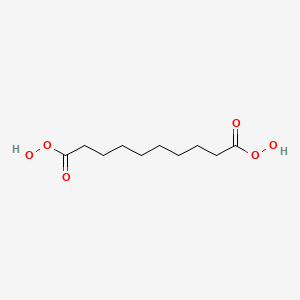
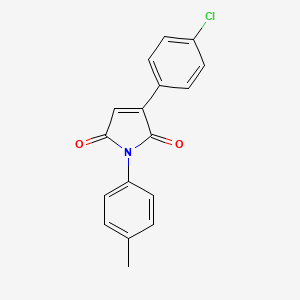

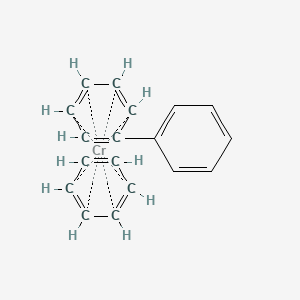
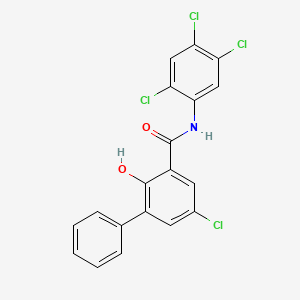
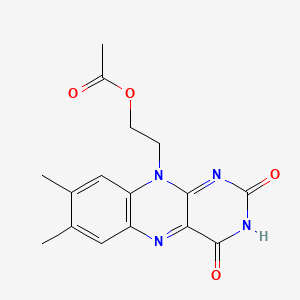

![[2-(2-Chloroanilino)-2-oxoethyl] 2-chloro-4-nitrobenzoate](/img/structure/B14721267.png)

![3,3'-[Ethane-1,2-diylbis(methylazanediyl)]di(propan-1-ol)](/img/structure/B14721277.png)
